Product packaging for 1,2-Dichloro-4-Lauroylbenzene(Cat. No.:)

1,2-Dichloro-4-Lauroylbenzene

Cat. No.: B8549607
M. Wt: 329.3 g/mol
InChI Key: NHIOSOQUYUWFRH-UHFFFAOYSA-N
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Description

Structural Classification and Relevance of Substituted Benzene (B151609) Derivatives

Benzene (C₆H₆) is the foundational compound for a vast class of aromatic hydrocarbons. libretexts.orgschoolwires.netwikipedia.org When one or more hydrogen atoms on the benzene ring are replaced by other atoms or functional groups, the resulting compounds are known as substituted benzene derivatives. libretexts.orgwikipedia.org These derivatives are broadly classified based on the number and type of substituents they carry. spectroscopyonline.com

1,2-Dichloro-4-Lauroylbenzene is a trisubstituted benzene derivative. Specifically, it has:

Two chlorine atoms, which are halogen substituents.

One lauroyl group (a C12 acyl group), which is a ketone functional group.

The arrangement of these substituents on the benzene ring is critical to the molecule's chemical properties and reactivity. The chlorine atoms are on adjacent carbons (an "ortho" relationship), and the lauroyl group is positioned "para" to one of the chlorine atoms and "meta" to the other. iptsalipur.org

The relevance of substituted benzene derivatives is immense, spanning from industrial solvents and chemical raw materials to pharmaceuticals and polymers. libretexts.org The substituents influence the electron density of the aromatic ring, which in turn dictates its reactivity in further chemical reactions, such as electrophilic aromatic substitution. iptsalipur.orgmsu.edu For instance, the presence of electronegative substituents like chlorine can alter the intermolecular forces, affecting physical properties like melting and boiling points. libretexts.org

Importance of Acyl-Substituted Halogenated Aromatics in Organic Synthesis

Acyl-substituted halogenated aromatics, such as this compound, are a significant class of compounds in organic synthesis. They serve as versatile building blocks because the different functional groups can undergo selective reactions.

The primary method for synthesizing such compounds is the Friedel-Crafts acylation . fiveable.melibretexts.orgjk-sci.com This reaction involves treating an aromatic compound (in this case, 1,2-dichlorobenzene) with an acyl halide (lauroyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.melibretexts.org The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. This is a key advantage over the related Friedel-Crafts alkylation, as it prevents multiple substitutions from occurring. libretexts.orglibretexts.orggoogle.com

The importance of these compounds lies in their dual reactivity:

The Acyl Group : The carbonyl (C=O) in the acyl group can be a site for nucleophilic attack or can be reduced to an alkyl group through methods like the Clemmensen or Wolff-Kishner reductions. jk-sci.com

The Halogen Atoms : The chlorine atoms on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. wikipedia.org They are also crucial for cross-coupling reactions (e.g., Suzuki, Heck reactions), which are powerful methods for forming carbon-carbon bonds.

This combination of reactive sites makes acyl-substituted halogenated aromatics valuable intermediates for constructing complex molecular architectures found in agrochemicals, pharmaceuticals, and materials science. wikipedia.orgwikipedia.org

Overview of Research Trajectories for this compound and Its Derivatives

Research involving this compound and its analogs primarily focuses on their use as synthetic intermediates.

One significant research trajectory is the use of these compounds as precursors for more complex molecules. For example, this compound has been used in the synthesis of 2-(3,4-dichlorophenyl)-5,5-dimethyl-2-undecyl-1,3-dioxane. rsc.org This conversion involves protecting the ketone group as a ketal, demonstrating a common synthetic strategy where the reactivity of the acyl group is temporarily masked to allow for transformations elsewhere in the molecule.

The synthesis of this compound itself is achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with lauroyl chloride. rsc.org Research has documented this procedure, along with the synthesis of similar compounds using different acyl chlorides like acetyl chloride and hexanoyl chloride, to yield a series of 1,2-dichloro-4-acylbenzenes. rsc.org

Furthermore, related halogenated aromatic ketones are key intermediates in various fields. For instance, 1,2-dichloro-4-nitrobenzene, a closely related structure, is a precursor in the synthesis of agrochemicals. wikipedia.orgwikipedia.org The nitration of 1,2-dichlorobenzene is a primary route to this intermediate. wikipedia.org The principles governing the synthesis and reactivity of these related compounds are directly applicable to understanding the potential research applications of this compound, particularly in creating new materials or biologically active molecules.

Reactant 1 Reactant 2 Product Reaction Type
1,2-DichlorobenzeneLauroyl chlorideThis compoundFriedel-Crafts Acylation
1,2-DichlorobenzeneHexanoyl chloride1,2-Dichloro-4-hexanoylbenzeneFriedel-Crafts Acylation
1,2-DichlorobenzeneAcetyl chloride1,2-Dichloro-4-acetylbenzeneFriedel-Crafts Acylation
1,2-DichlorobenzeneNitric Acid/Sulfuric Acid1,2-Dichloro-4-nitrobenzeneElectrophilic Aromatic Substitution (Nitration)

Table 2: Synthesis Reactions Involving 1,2-Dichlorobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26Cl2O B8549607 1,2-Dichloro-4-Lauroylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26Cl2O

Molecular Weight

329.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)dodecan-1-one

InChI

InChI=1S/C18H26Cl2O/c1-2-3-4-5-6-7-8-9-10-11-18(21)15-12-13-16(19)17(20)14-15/h12-14H,2-11H2,1H3

InChI Key

NHIOSOQUYUWFRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,2 Dichloro 4 Lauroylbenzene

Classical and Modern Approaches to Acylation of Dichlorobenzene

The introduction of an acyl group onto an aromatic ring is a cornerstone of synthetic chemistry, with the Friedel-Crafts reaction being the most prominent method. ijstm.com The synthesis of 1,2-dichloro-4-lauroylbenzene from 1,2-dichlorobenzene (B45396) is a typical application of this electrophilic aromatic substitution reaction. ijstm.comrsc.org

Friedel-Crafts Acylation Protocols for Introducing Lauroyl Moiety

The Friedel-Crafts acylation is a well-established method for forming carbon-carbon bonds by attaching an acyl group to an aromatic substrate. ijstm.comwikipedia.org In the synthesis of this compound, the aromatic substrate is 1,2-dichlorobenzene, and the acyl group is the lauroyl moiety, derived from lauroyl chloride. rsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The key electrophilic species, an acylium ion, is generated in situ from the reaction between the acylating agent (lauroyl chloride) and a Lewis acid catalyst. libretexts.orgjk-sci.com

Due to the presence of two electron-withdrawing chlorine atoms, the benzene (B151609) ring in 1,2-dichlorobenzene is deactivated towards electrophilic attack compared to benzene itself. However, the chlorine atoms are ortho, para-directing. The acylation occurs predominantly at the para position relative to one of the chlorine atoms (position 4), which is sterically the most accessible and electronically favored position, leading to the formation of 3,4-dichlorobenzophenone (B123610) derivatives in similar reactions. rsc.org This regioselectivity is crucial for the specific synthesis of the this compound isomer. A key advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting material, which prevents multiple acylation reactions from occurring. google.comgoogle.com

Catalyst Systems and Reaction Conditions for Optimized Synthesis

The choice of catalyst is pivotal in Friedel-Crafts acylation. Traditionally, strong Lewis acids are employed, with aluminum trichloride (B1173362) (AlCl₃) being the most common and effective catalyst for this transformation. wikipedia.orggoogle.com It is typically used in stoichiometric amounts. Alternative and more sustainable catalysts have been explored to circumvent issues associated with traditional systems. researchgate.net These include other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as heterogeneous catalysts such as zeolites, metal oxides, and heteropolyacids. researchgate.netresearchgate.net These solid acid catalysts can offer advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.net For instance, zinc oxide (ZnO) has been shown to catalyze Friedel-Crafts acylation under solvent-free conditions. researchgate.net

Reaction conditions must be carefully controlled to ensure high yield and selectivity. While specific optimized conditions for this compound are not extensively detailed in the provided literature, related syntheses often use an inert solvent, such as nitrobenzene (B124822) or a chlorinated hydrocarbon, to facilitate the reaction. rsc.org A synthesis of this compound has been reported with a yield of 59%. rsc.org The reaction temperature is also a critical parameter that needs to be optimized for the specific substrate and catalyst system.

Table 1: Overview of Catalyst Systems for Friedel-Crafts Acylation This table is generated based on general findings for Friedel-Crafts reactions and may not represent specific use for this compound.

Catalyst Type Examples Key Characteristics
Homogeneous Lewis Acids AlCl₃, FeCl₃, ZnCl₂ High reactivity; often require stoichiometric amounts; can be difficult to separate from product. wikipedia.orgresearchgate.net
Heterogeneous Catalysts Zeolites, Metal Oxides (e.g., ZnO), Heteropolyacids Reusable; environmentally friendlier; may require higher temperatures or longer reaction times. ijstm.comresearchgate.netresearchgate.net
Protic Acids HF, H₂SO₄ Can be used, but often less common for acylations with acyl chlorides. jk-sci.comresearchgate.net

Precursor Selection and Stoichiometric Considerations

The selection of appropriate precursors and their relative amounts is fundamental to the success of the synthesis, directly influencing reaction efficiency and product yield.

Role of Lauroyl Chloride in Acylation Reactions

Lauroyl chloride (dodecanoyl chloride) serves as the acylating agent in the synthesis of this compound. rsc.org Acyl chlorides are common reagents for Friedel-Crafts acylation due to their high reactivity. google.comgoogle.com In the presence of a Lewis acid catalyst like AlCl₃, the chlorine atom of lauroyl chloride coordinates with the catalyst. This polarization weakens the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion (CH₃(CH₂)₁₀CO⁺), which is stabilized by resonance. libretexts.org This acylium ion is the reactive species that attacks the electron-rich aromatic ring of 1,2-dichlorobenzene to form the final ketone product. jk-sci.com

Stoichiometric Ratios and Their Impact on Yield

A distinctive feature of Friedel-Crafts acylation is the amount of catalyst required. Unlike many catalytic reactions where only a small amount of catalyst is needed, acylation typically demands at least a stoichiometric equivalent of the Lewis acid catalyst. wikipedia.org This is because the catalyst forms a complex with both the acyl chloride reactant and, more strongly, with the resulting aryl ketone product. This product complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. wikipedia.org Therefore, more than one equivalent of the catalyst relative to the acylating agent is often necessary to drive the reaction to completion.

In a documented synthesis, lauroyl chloride was used to prepare this compound, resulting in a yield of 59%. rsc.org The specific molar ratios used in such a synthesis are critical for maximizing the conversion of the starting materials into the desired product.

Table 2: Example Stoichiometry for this compound Synthesis Based on the synthesis of compound 2c as described in the cited literature.

Reactant Molar Amount (mol) Role Yield (%)
Lauroyl Chloride 0.13 Acylating Agent 59% rsc.org
1,2-Dichlorobenzene (Not specified, but typically in slight excess or equimolar) Aromatic Substrate 59% rsc.org
Lewis Acid (e.g., AlCl₃) (Not specified, but typically ≥ 0.13) Catalyst 59% rsc.org

Post-Synthetic Purification and Isolation Techniques

Following the completion of the acylation reaction, a multi-step workup and purification procedure is necessary to isolate the this compound in high purity. The initial step typically involves quenching the reaction, often by carefully adding the reaction mixture to ice and water to decompose the catalyst-ketone complex and any remaining catalyst.

Subsequent purification steps are designed to remove byproducts and unreacted starting materials. A common procedure involves washing the organic extract with a saturated sodium bicarbonate solution to neutralize any acidic components, followed by washing with water. rsc.org For final purification, column chromatography on silica (B1680970) gel is a highly effective technique. rsc.org An eluent system, such as a mixture of dichloromethane (B109758) and n-hexane, is used to separate the target compound from any remaining impurities, yielding the pure this compound. rsc.org

Table 3: General Purification and Isolation Protocol

Step Procedure Purpose
1. Quenching Reaction mixture is added to ice/water. Decomposes the AlCl₃-ketone complex and excess catalyst.
2. Extraction The product is extracted into an organic solvent (e.g., dichloromethane). Separates the organic product from the aqueous layer.
3. Neutralization The organic layer is washed with saturated sodium bicarbonate solution. Removes acidic byproducts and residual catalyst. rsc.org
4. Washing The organic layer is washed with water. Removes water-soluble impurities. rsc.org
5. Drying & Evaporation The organic layer is dried (e.g., with Na₂SO₄) and the solvent is evaporated. Removes water and isolates the crude product.
6. Chromatography The crude product is purified by column chromatography on silica gel. Separates the target compound from impurities to achieve high purity. rsc.org

Chromatographic Separation Methods for Compound Isolation

Chromatography is a fundamental biophysical technique used to separate, identify, and purify components from a mixture. nih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For the isolation of this compound, column chromatography is a utilized method. rsc.org

In a related preparation, the crude product was purified by column chromatography using silica gel as the stationary phase. rsc.org Silica gel is a common adsorbent material used in this technique. nih.gov The mobile phase, or eluent, selected for the separation was a mixture of dichloromethane and n-hexane. rsc.org The choice of mobile phase is critical as its polarity influences the rate at which components travel through the stationary phase. nih.gov

The effectiveness of the separation is often monitored by Thin-Layer Chromatography (TLC), where the retention factor (Rf) value indicates the position of the compound on the plate. nih.gov For this compound, a specific Rf value has been recorded, signifying its mobility in a given solvent system. rsc.org

Table 1: Chromatographic Conditions for this compound Isolation

Parameter Details
Technique Column Chromatography / Thin-Layer Chromatography
Stationary Phase Silica Gel
Mobile Phase (Eluent) Dichloromethane (CH₂Cl₂) : n-hexane (v:v = 1:2) rsc.org
Retention Factor (Rf) 0.61 rsc.org

Solvent Selection for Extraction and Purification

The selection of appropriate solvents is crucial for both the extraction of the target compound from the reaction mixture and its subsequent purification. academie-sciences.fr The choice is governed by principles such as the solubility of the target compound and the selectivity of the solvent, which is its ability to dissolve the desired compound while leaving impurities behind. academie-sciences.frvinanhatrang.com

Following the synthesis of this compound and related compounds, the reaction mixture is typically subjected to a washing procedure to remove the catalyst and other water-soluble byproducts. rsc.org This involves using an aqueous solution, such as a saturated sodium hydrogencarbonate solution, followed by water. rsc.org

For purification via chromatography, the choice of solvent system for the mobile phase is critical. A mixture of dichloromethane and n-hexane (in a 1:2 volume ratio) has been effectively used as the eluent to isolate this compound. rsc.org Dichloromethane is a solvent of medium polarity, while n-hexane is nonpolar. nih.gov By using a mixture, the polarity of the mobile phase can be fine-tuned to achieve optimal separation of the desired product from any remaining starting materials or byproducts. The solvent is then typically removed by evaporation to yield the pure compound. rsc.orgorgsyn.org

Chemical Transformations and Derivative Synthesis from 1,2 Dichloro 4 Lauroylbenzene

Synthesis of Phthalocyanine (B1677752) Precursors

The journey from 1,2-dichloro-4-lauroylbenzene to a phthalocyanine molecule commences with the crucial transformation of the chloro substituents into nitrile groups. This conversion is a critical step as the dinitrile derivative is the direct precursor for the subsequent macrocyclization reaction.

The transformation of this compound into 1,2-dicyano-4-lauroylbenzene is typically achieved through a nucleophilic aromatic substitution reaction. The most common and historically significant method for this type of conversion is the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.com This reaction involves the displacement of aryl halides with a cyanide source, most commonly a copper(I) cyanide salt. organic-chemistry.org

The presence of the electron-withdrawing lauroyl group on the benzene (B151609) ring can influence the reactivity of the chlorine atoms, potentially facilitating the nucleophilic substitution process. The resulting 1,2-dicyano-4-lauroylbenzene is a key intermediate, as the two nitrile groups are perfectly positioned for the subsequent cyclotetramerization to form the phthalocyanine macrocycle.

The successful conversion of this compound to its dicyano derivative hinges on the careful selection of reagents and reaction conditions. The classical Rosenmund-von Braun reaction typically employs copper(I) cyanide (CuCN) as the cyanide source. organic-chemistry.org The reaction is generally carried out in a high-boiling point polar solvent, such as dimethylformamide (DMF), nitrobenzene (B124822), or pyridine, to achieve the necessary high temperatures for the reaction to proceed. organic-chemistry.org

The reaction temperature is a critical parameter and is often in the range of 150-250 °C. thieme-connect.de However, modern modifications to the Rosenmund-von Braun reaction have focused on lowering these harsh temperature requirements. For instance, the use of additives like L-proline has been shown to promote the reaction at significantly lower temperatures, in the range of 80-120 °C, making the process more compatible with sensitive functional groups. thieme-connect.de The use of ionic liquids as the reaction medium has also been explored to facilitate a more efficient and reusable catalytic system. researchgate.net

The choice of cyanide source and solvent, along with the reaction temperature and the potential use of promoters, are all critical factors that must be optimized to achieve a high yield of 1,2-dicyano-4-lauroylbenzene.

Parameter Classical Rosenmund-von Braun Modified Conditions
Cyanide Source Copper(I) Cyanide (CuCN)Copper(I) Cyanide (CuCN)
Solvent DMF, Nitrobenzene, PyridineDMF, Dioxane, Toluene (B28343), Ionic Liquids
Temperature 150-250 °C80-120 °C
Additives/Promoters NoneL-proline, Glycine, etc.

Cyclotetramerization Reactions for Phthalocyanine Formation

With the successful synthesis of 1,2-dicyano-4-lauroylbenzene, the stage is set for the construction of the phthalocyanine macrocycle. This is achieved through a cyclotetramerization reaction, where four molecules of the dinitrile precursor condense to form the characteristic 18-π electron aromatic system of the phthalocyanine.

The most common and efficient method for the synthesis of metallophthalocyanines is the metal-ion templated cyclization of phthalonitriles. In this approach, a metal salt is introduced into the reaction mixture. The metal ion acts as a template, coordinating with the nitrogen atoms of the nitrile groups and organizing the four phthalonitrile (B49051) units in a cyclic arrangement, thereby facilitating the macrocyclization reaction.

A wide variety of metal salts can be used, including chlorides, acetates, and sulfates of numerous metals. The choice of the metal salt can influence the reaction conditions and the final yield of the metallophthalocyanine. The reaction is typically carried out in a high-boiling solvent such as pentanol, quinoline, or dimethylformamide (DMF). The presence of a strong base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often required to facilitate the reaction.

The identity of the central metal atom within the phthalocyanine cavity has a profound impact on the physical and chemical properties of the resulting macrocycle. The introduction of different metal ions can modulate the electronic absorption spectra, electrochemical behavior, and catalytic activity of the phthalocyanine.

The electrochemical properties are also significantly affected by the central metal. The redox potentials of the phthalocyanine can be tuned by the choice of the metal, which in turn affects its suitability for applications in areas such as electrocatalysis and sensors. For example, transition metals with accessible redox states can impart catalytic activity to the phthalocyanine complex.

Central Metal Ion Influence on Phthalocyanine Properties
Zinc (Zn) Often used as a template for the synthesis of metal-free phthalocyanines due to its facile removal. Resulting zinc phthalocyanines are typically fluorescent.
Copper (Cu) Produces stable and robust phthalocyanine complexes. The copper ion can influence the electronic properties and promote intermolecular interactions.
Iron (Fe) Imparts interesting magnetic and catalytic properties. The iron center can exist in different oxidation states, influencing the redox behavior of the complex.
Cobalt (Co) Known to enhance the catalytic activity of phthalocyanines, particularly in oxidation and reduction reactions.

Other Functional Group Transformations

While the primary transformation of this compound discussed here is its conversion to a phthalocyanine precursor, the reactivity of the chlorine atoms allows for other functional group transformations. These transformations can be used to synthesize a variety of other derivatives with potentially interesting properties.

For example, the chlorine atoms can undergo nucleophilic aromatic substitution with other nucleophiles besides cyanide, such as amines, alkoxides, and thiolates. This would lead to the formation of 4-lauroyl-1,2-diaminobenzene, 4-lauroyl-1,2-dialkoxybenzene, or 4-lauroyl-1,2-dithiobenzene derivatives, respectively. These compounds could serve as building blocks for the synthesis of other heterocyclic systems or polymers.

Furthermore, the lauroyl group itself can be a site for chemical modification. The carbonyl group can undergo reactions typical of ketones, such as reduction to a secondary alcohol or conversion to an oxime. These transformations would further expand the library of derivatives that can be synthesized from this compound.

Synthesis of Dioxane Derivatives from this compound

The proposed synthesis of a dioxane derivative from this compound would likely proceed through the formation of an intermediate, 4-lauroyl-1,2-dihydroxybenzene. This catechol derivative can then be reacted to form a benzodioxane structure.

Step 1: Hydrolysis of this compound to 4-Lauroyl-1,2-dihydroxybenzene

The initial and most challenging step is the hydrolysis of the two chlorine atoms on the benzene ring to hydroxyl groups. The direct hydrolysis of dichlorobenzenes typically requires harsh reaction conditions, such as high temperatures and pressures, in the presence of a strong base. For instance, the hydrolysis of dichlorobenzenes can be carried out at temperatures between 240 and 300°C using an aqueous solution of an alkali metal hydroxide (B78521). google.com

A significant consideration in this step is the stability of the lauroyl group, which is a ketone. Under strongly basic and high-temperature conditions, the lauroyl group could potentially undergo side reactions. However, the hydrolysis of the aryl chlorides is the primary intended reaction.

Step 2: Formation of the Dioxane Ring

Once the 4-lauroyl-1,2-dihydroxybenzene intermediate is obtained, the formation of the dioxane ring can be achieved through several established methods. A common and versatile method is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the reaction of the catechol derivative with a suitable dihaloalkane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a diphenoxide, which then acts as a nucleophile to displace the halide ions from the dihaloalkane in a double SN2 reaction, closing the dioxane ring. masterorganicchemistry.comwikipedia.org

An alternative and innovative approach for the synthesis of benzodioxanes involves the reaction of catechols with glycerol (B35011) carbonate. rsc.org This method can be performed in the presence of a basic catalyst and offers a greener alternative to traditional methods. rsc.org

Another method involves the reaction of catechols with α-halo Michael acceptors in the presence of a base like potassium carbonate. core.ac.uk

Reactant Selection and Catalyst Systems for Dioxane Formation

The selection of reactants and catalysts is crucial for the successful synthesis of dioxane derivatives from the 4-lauroyl-1,2-dihydroxybenzene intermediate.

For the Williamson ether synthesis , the key reactants are the catechol derivative and a 1,2-dihaloalkane. The choice of the dihaloalkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) will influence the reaction rate, with dibromoethane being more reactive. The reaction is typically carried out in the presence of a base to deprotonate the catechol. Common bases include alkali metal hydroxides (like sodium hydroxide or potassium hydroxide) or carbonates (like potassium carbonate). The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. byjus.com

Table 1: Typical Reactants and Catalysts for Williamson Ether Synthesis of Benzodioxanes

Reactant/CatalystFunctionExample
Catechol DerivativeDihydroxy component4-Lauroyl-1,2-dihydroxybenzene
DihaloalkaneForms the ethylene (B1197577) bridge1,2-Dibromoethane, 1,2-Dichloroethane
BaseDeprotonates the catecholPotassium Carbonate, Sodium Hydroxide
SolventReaction mediumDimethylformamide (DMF), Acetonitrile

In the case of using glycerol carbonate , it serves as the building block for the dioxane ring. The reaction is catalyzed by a base. Both homogeneous catalysts, such as sodium methoxide (B1231860) (NaOCH₃), and heterogeneous catalysts, like magnesium oxide (MgO) or zeolites, have been shown to be effective. rsc.org This method can often be performed under solvent-free conditions at elevated temperatures. rsc.org

Table 2: Catalyst Systems for Benzodioxane Synthesis from Catechol and Glycerol Carbonate

CatalystTypeReaction ConditionsReference
Sodium Methoxide (NaOCH₃)Homogeneous Base170°C, 1 hour, solvent-free rsc.org
Magnesium Oxide (MgO)Heterogeneous BaseHigh temperature rsc.org
Na-mordeniteHeterogeneous (Zeolite)High temperature rsc.org

For the synthesis of substituted benzodioxanes using α-halo Michael acceptors , the reaction is typically catalyzed by a base like potassium carbonate in an aprotic solvent. core.ac.uk The stereochemistry of the resulting dioxane derivative can be influenced by the stereochemistry of the starting Michael acceptor. core.ac.uk

Iron catalysts, such as iron(III) chloride (FeCl₃), have also been used for the stereoselective synthesis of certain benzodioxane derivatives from propargyl catechol derivatives in the presence of a base like cesium carbonate. sioc-journal.cn

Advanced Spectroscopic and Chromatographic Characterization of 1,2 Dichloro 4 Lauroylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1,2-Dichloro-4-Lauroylbenzene, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign every proton and carbon, confirming the connectivity and substitution pattern.

Proton NMR (¹H NMR) for Structural Proton Assignment

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the aliphatic protons of the lauroyl chain.

The three aromatic protons appear in the downfield region (typically δ 7.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nature of the carbonyl and chloro substituents. Their splitting patterns are dictated by ortho- and meta-couplings. The protons on the lauroyl chain are observed in the upfield region. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is deshielded and appears as a triplet around δ 2.9-3.0 ppm. oregonstate.edu The long chain of methylene groups forms a complex multiplet, while the terminal methyl group gives a characteristic triplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H-3) ~7.85 d J ≈ 2.0 (meta)
Aromatic H (H-5) ~7.70 dd J ≈ 8.4 (ortho), 2.0 (meta)
Aromatic H (H-6) ~7.55 d J ≈ 8.4 (ortho)
α-CH₂ (Lauroyl) ~2.95 t J ≈ 7.5
β-CH₂ (Lauroyl) ~1.70 quintet J ≈ 7.5
-(CH₂)₈- (Lauroyl) ~1.2-1.4 m -

Note: Data are predicted based on typical chemical shifts for similar structural motifs. libretexts.orgoregonstate.edu d=doublet, dd=doublet of doublets, t=triplet, quintet=quintet, m=multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The carbonyl carbon is highly deshielded and appears significantly downfield (δ > 190 ppm). oregonstate.eduhw.ac.uk The aromatic carbons resonate in the δ 125-140 ppm range, with carbons bonded to chlorine showing distinct shifts. oregonstate.edu The aliphatic carbons of the lauroyl chain are found in the upfield region (δ 14-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) ~198.5
Aromatic C (C-4) ~138.0
Aromatic C (C-1) ~135.5
Aromatic C (C-2) ~133.0
Aromatic C (C-6) ~131.5
Aromatic C (C-5) ~129.0
Aromatic C (C-3) ~127.5
α-CH₂ (Lauroyl) ~38.5
β-CH₂ (Lauroyl) ~31.9
-(CH₂)₈- (Lauroyl) ~22.7-29.6

Note: Data are predicted based on typical chemical shifts for aryl ketones and long alkyl chains. oregonstate.eduhuji.ac.il

Two-Dimensional NMR Techniques for Complex Structure Confirmation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the connectivity of the adjacent aromatic protons (H-5 with H-6) and the sequential coupling along the lauroyl chain (α-CH₂ with β-CH₂, and so on).

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connection between the lauroyl chain and the aromatic ring. For instance, a correlation would be expected between the α-CH₂ protons and the aromatic C-4, as well as the carbonyl carbon.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for monitoring the progress of the synthesis of this compound, typically via a Friedel-Crafts acylation reaction, and for the subsequent purification and quantification of the final product. rsc.orgnih.gov

Thin Layer Chromatography (TLC) for Reaction Progression

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. youtube.com In the synthesis of this compound from 1,2-dichlorobenzene (B45396) and lauroyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product. researchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). udel.edu The starting material, 1,2-dichlorobenzene, is relatively nonpolar and will have a high Retention Factor (Rf), moving far up the plate. The product, being a ketone, is more polar and will have a lower Rf. By comparing the spots of the reaction mixture over time to spots of the starting materials, one can visually determine when the reaction is complete. youtube.com The spots are typically visualized under UV light, as the aromatic rings absorb UV radiation.

Preparative and Analytical Column Chromatography for Purification and Quantification

Once the reaction is complete, the crude product must be purified. news-medical.net Column chromatography is the standard technique for this purpose on a laboratory scale. acs.org

Preparative Column Chromatography: This technique is used to isolate and purify the desired product from unreacted starting materials and byproducts. news-medical.netrotachrom.com The crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica gel. A solvent system (mobile phase), similar to that optimized by TLC (e.g., a gradient of ethyl acetate in hexane), is passed through the column. udel.edu The components of the mixture travel down the column at different rates based on their polarity. Fractions are collected and analyzed by TLC to identify those containing the pure this compound. These pure fractions are then combined, and the solvent is evaporated to yield the purified compound.

Analytical Column Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is used for assessing the final purity of the compound and for quantification. researchgate.net It offers higher resolution and sensitivity than standard column chromatography. For a compound like this compound, either normal-phase (with a silica column) or reversed-phase (with a C18 column) HPLC can be used. A detector (e.g., UV-Vis) measures the amount of substance eluting from the column over time, producing a chromatogram. The purity is determined by the relative area of the product peak compared to any impurity peaks. For quantification, the peak area of the sample is compared against a calibration curve generated from standards of known concentration.

Other Spectroscopic Methods in Academic Research

In addition to the primary spectroscopic techniques of NMR, IR, and mass spectrometry, a variety of other methods are employed in academic research to provide deeper insights into the structural, electronic, and photophysical properties of this compound and its derivatives. These techniques offer complementary information, elucidating aspects of molecular conformation, electronic transitions, and chirality. This section explores the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism (CD), and X-ray Crystallography in the characterization of these compounds, often drawing parallels from studies on structurally related substituted benzophenones due to the limited specific data on this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by two main absorption bands: a weaker band at longer wavelengths corresponding to the n→π* transition of the carbonyl group, and a stronger band at shorter wavelengths arising from π→π* transitions of the aromatic rings and the carbonyl group. scialert.net

The solvent environment can influence the positions of these bands. The π→π* transition often exhibits a red shift (bathochromic shift) in polar solvents, while the n→π* transition typically undergoes a blue shift (hypsochromic shift). scialert.net This is because polar solvents can stabilize the ground state of the n-electrons of the carbonyl group through hydrogen bonding, thus increasing the energy required for the n→π* transition.

Table 1: Illustrative UV-Vis Absorption Maxima (λmax) for Benzophenone (B1666685) in Different Solvents.

SolventTransitionλmax (nm)
n-Hexane (Non-polar)π→π247.6
n→π~340
Ethanol (Polar)π→π252.7
n→π~330

Note: The data in this table is based on studies of benzophenone and is intended to be illustrative of the expected behavior of this compound. scialert.net

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and their de-excitation pathways. While many benzophenone derivatives exhibit weak fluorescence at room temperature due to efficient intersystem crossing to the triplet state, some derivatives, particularly those with electron-donating groups, can show measurable fluorescence. researchgate.net

Phosphorescence, which is emission from the triplet excited state, is often observed for benzophenones, especially at low temperatures. hitachi-hightech.com The study of fluorescence and phosphorescence can yield valuable information about the excited state dynamics, including lifetimes and quantum yields.

Research on nitro-stilbene derivatives incorporating benzophenones has demonstrated that the nature of the linkage and substituents significantly influences the fluorescence properties. researchgate.net This suggests that modifications to the lauroyl chain or the dichlorophenyl ring of this compound could be used to tune its emissive properties.

Table 2: Illustrative Photophysical Data for a Benzophenone Derivative.

ParameterValueConditions
Excitation Wavelength (λex)355 nmEthanol, 77 K
Phosphorescence Maximum (λph)444 nm
Phosphorescence Lifetime (τp)~5 ms

Note: This data is based on a study of benzophenone and is for illustrative purposes. hitachi-hightech.com

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound is achiral, it can exhibit induced circular dichroism (ICD) upon interaction with a chiral environment, such as a chiral host molecule or solvent. oup.com The study of ICD can provide information about host-guest interactions and the conformation of the molecule within the chiral environment.

For instance, studies on substituted benzophenones have shown that they can display enhanced ICD when complexed with chiral crown ethers. oup.com The intensity of the CD signal is sensitive to factors such as solvent polarity and temperature.

Furthermore, even achiral molecules like benzophenone can crystallize in chiral space groups, leading to solid-state circular dichroism. rsc.org This phenomenon can be used to determine the absolute configuration of the crystals.

Table 3: Illustrative Induced Circular Dichroism Data for a Substituted Benzophenone in the Presence of a Chiral Host.

Wavelength (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)
340+1.5 x 103
280-2.0 x 103

Note: This data is hypothetical and intended to illustrate the type of information obtained from a CD spectrum.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the lauroyl chain, the dihedral angle between the two phenyl rings of the benzophenone core, and how the molecules pack in the crystal lattice.

While the crystal structure of this compound is not publicly available, studies on other substituted benzophenones and dichlorinated aromatic compounds provide insights into the expected structural features. For example, the dihedral angle between the phenyl rings in benzophenones is known to be sensitive to the nature and position of substituents. nih.gov Intermolecular interactions such as C-H···O, C-H···Cl, and π-π stacking are also likely to play a significant role in the crystal packing. nih.govnih.gov

Table 4: Illustrative Crystallographic Parameters for a Dichlorinated Aromatic Compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (Å3)1082.1

Note: This data is for a representative dichlorinated organic molecule and serves as an example of crystallographic data. mdpi.com

Applications of 1,2 Dichloro 4 Lauroylbenzene Derivatives in Materials Science

Development of Advanced Phthalocyanine (B1677752) Materials

The introduction of acyl groups, such as a lauroyl group, onto the phthalocyanine macrocycle is a key strategy for tailoring the properties of these materials for specific applications in materials science.

Design and Synthesis of Soluble Acylated Phthalocyanines

The synthesis of phthalocyanines often begins with a substituted phthalonitrile (B49051) precursor. nih.gov For a lauroyl-substituted phthalocyanine, a hypothetical precursor would be 4-lauroylphthalonitrile. The general synthesis of metallophthalocyanines involves the cyclotetramerization of the corresponding phthalonitrile in the presence of a metal salt, often in a high-boiling solvent like n-pentanol with a base such as lithium pentoxide. nih.gov

The presence of long alkyl chains, like the one in the lauroyl group, is a well-established method to enhance the solubility of phthalocyanines in organic solvents. nih.gov This increased solubility is crucial for their processing and application in solution-based techniques for fabricating thin films and other nanostructures.

Table 1: General Synthesis Parameters for Substituted Metallophthalocyanines

ParameterDescription
Precursor Substituted Phthalonitrile (e.g., 4-lauroylphthalonitrile)
Metal Salt e.g., Zn(CH₃COO)₂, CuCl₂, CoCl₂
Solvent High-boiling point organic solvent (e.g., n-pentanol, DMF)
Base e.g., DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Lithium alkoxides
Temperature Typically high temperatures (e.g., 140-180 °C)

This table presents generalized conditions and should be adapted for specific target molecules.

Self-Assembly of Phthalocyanine Molecules into Nanostructured Architectures

The ability of phthalocyanine molecules to self-assemble into ordered nanostructures is a key area of research. aalto.fi The nature of the peripheral substituents plays a critical role in directing this self-assembly process. Long alkyl chains, such as those in a lauroyl group, can promote the formation of well-defined architectures like nanorods, nanowires, and thin films through van der Waals interactions and π-π stacking of the phthalocyanine cores. rsc.org

These self-assembled structures are of significant interest for applications in molecular electronics and optoelectronics, as the ordered arrangement of molecules can facilitate efficient charge transport. The specific morphology of the nanostructures can be influenced by factors such as the solvent used, the concentration of the phthalocyanine solution, and the substrate on which the assembly takes place. aalto.fi

Investigation of Fluorescence Properties in Assembled Systems

Phthalocyanines are known for their strong absorption in the Q-band region (around 600-700 nm) and their fluorescence properties. researchgate.net The fluorescence of phthalocyanines can be significantly influenced by their aggregation state. In many cases, aggregation leads to fluorescence quenching, which is a decrease in the fluorescence quantum yield. pdx.edu

However, the specific arrangement of molecules in self-assembled structures can sometimes lead to unique fluorescence properties, such as the formation of excimers or exciplexes, which emit light at different wavelengths compared to the monomeric phthalocyanine. nih.gov The study of these fluorescence properties provides valuable insights into the intermolecular interactions within the assembled systems. The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter in characterizing the fluorescence of these materials. researchgate.net

Optoelectronic Device Research

The unique electronic and optical properties of phthalocyanine derivatives make them promising candidates for use in various optoelectronic devices, including solar cells.

Application of Phthalocyanines in Large-Area, Hybrid Solar Cells

Phthalocyanines have been extensively investigated as donor materials in organic and hybrid solar cells due to their strong light absorption in the visible and near-infrared regions of the solar spectrum. scispace.comresearchgate.net In a typical hybrid solar cell architecture, the phthalocyanine layer absorbs photons, leading to the generation of excitons (bound electron-hole pairs). These excitons then diffuse to an interface with an acceptor material (often an inorganic semiconductor like TiO₂ or a fullerene derivative), where charge separation occurs.

The long alkyl chains of lauroyl-substituted phthalocyanines could potentially improve the processability of the active layer in solar cells, allowing for the fabrication of large-area devices using solution-based methods like spin-coating or printing. Furthermore, these substituents can influence the morphology of the donor-acceptor blend, which is a critical factor for efficient charge separation and transport. researchgate.net

Efficiency and Performance Parameters in Photovoltaic Devices

The performance of a photovoltaic device is characterized by several key parameters, including the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE).

Table 2: Representative Performance Parameters for Phthalocyanine-Based Dye-Sensitized Solar Cells

Phthalocyanine TypeJsc (mA/cm²)Voc (V)FFPCE (%)
Copper Phthalocyanine---1.69
Zinc Phthalocyanine---1.35
Cobalt Phthalocyanine---1.54

Data adapted from a study on substituted phthalocyanines. researchgate.netresearchgate.net The specific performance of a lauroyl-substituted phthalocyanine would require experimental validation.

Exploration in Light-Harvesting Systems

Theoretical and experimental exploration into artificial light-harvesting systems, which mimic the efficiency of natural photosynthesis, is a burgeoning field in materials science. These systems rely on the organized assembly of chromophores to capture and transfer light energy. While various organic molecules are being investigated for their potential in these systems, currently, there is a notable lack of specific research published in peer-reviewed literature that directly explores the application of 1,2-dichloro-4-lauroylbenzene or its immediate derivatives as primary components in the construction of light-harvesting arrays. The focus of contemporary research tends to be on other classes of molecules with more extended π-conjugated systems and inherent photophysical properties better suited for energy capture and transfer.

Dye and Pigment Technologies

The derivatives of this compound have a significant, albeit indirect, role in the field of dye and pigment technologies. The compound serves as a key intermediate in the synthesis of more complex, highly colored molecules, particularly phthalocyanines.

Use of Phthalocyanine Derivatives in Advanced Dye Applications

This compound is a crucial precursor in the synthesis of acylated phthalonitriles, which are the fundamental building blocks for producing certain phthalocyanine dyes. A patented method describes a palladium-catalyzed dicyanation of 4-acyl-1,2-dichlorobenzene derivatives, such as this compound, to yield the corresponding phthalonitriles. This synthetic route is advantageous as the palladium catalyst is compatible with the acyl group, thus avoiding the need for protecting groups.

The subsequent cyclotetramerization of these acylated phthalonitriles, often in the presence of a metal salt, leads to the formation of metallated phthalocyanines. The lauroyl group, being a long alkyl chain, enhances the solubility of the resulting phthalocyanine derivatives in organic solvents. This increased solubility is a highly desirable property for their application in advanced dye technologies, as it facilitates their processing and incorporation into various media, such as inks, coatings, and polymers. The deep and stable color of phthalocyanines, combined with the processability afforded by the lauroyl substituent, makes these derivatives valuable as high-performance pigments.

Precursor Compound Intermediate Final Product Class Key Synthetic Step Advantage of Lauroyl Group
This compound1,2-Dicyano-4-lauroylbenzeneAcylated PhthalocyaninesPalladium-catalyzed dicyanationEnhanced solubility in organic media

Role in Chromatographic Separation and Purification Methodologies

While this compound itself is not directly used as a component in chromatographic systems, the derivatives synthesized from it, particularly acylated phthalocyanines, necessitate advanced purification techniques, where chromatography plays a pivotal role. The synthesis of phthalocyanines often results in a mixture of products, including unreacted starting materials, polymeric byproducts, and isomers.

Column chromatography is a standard and essential method for the purification of these phthalocyanine derivatives. Due to the enhanced solubility imparted by the lauroyl group, these molecules can be effectively purified using normal-phase or reverse-phase chromatography. Common solid phases (stationary phases) include silica (B1680970) gel and alumina, while the liquid phase (mobile phase) typically consists of a mixture of organic solvents, such as toluene (B28343) and hexane (B92381). The choice of the solvent system is optimized to achieve efficient separation of the desired acylated phthalocyanine from impurities.

High-performance liquid chromatography (HPLC) can also be employed for the analytical and preparative separation of these compounds, offering higher resolution and faster separation times. Techniques like cation-exchange chromatography have been utilized for separating acetylated proteins, and similar principles could be applied to the purification of acylated phthalocyanines based on their charge and hydrophilicity. The ability to obtain high-purity acylated phthalocyanines through these chromatographic methods is critical for their application in high-technology fields where impurities can adversely affect performance.

Chromatographic Technique Stationary Phase (Example) Mobile Phase (Example) Purpose
Column ChromatographySilica Gel / AluminaToluene/Hexane mixturesPurification of acylated phthalocyanines from synthetic byproducts. emich.edu
High-Performance Liquid Chromatography (HPLC)Reverse-phase columns (e.g., Newcrom R1)Acetonitrile (B52724)/WaterAnalytical and preparative separation for high-purity fractions. sielc.com
Cation-Exchange ChromatographyPolymeric resinsSalt gradientsSeparation based on charge, applicable to functionalized derivatives. nih.govnih.gov

Future Research Directions and Theoretical Considerations

Exploration of Novel Synthetic Pathways for 1,2-Dichloro-4-Lauroylbenzene

The synthesis of this compound is not extensively documented in current literature, making the exploration of efficient synthetic routes a primary research objective. A principal and theoretically sound method is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396). This reaction would involve treating 1,2-dichlorobenzene with lauroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the two chlorine atoms would guide the incoming lauroyl group primarily to the 4-position, yielding the target molecule.

Alternative pathways could involve the oxidation of a precursor molecule, 1,2-dichloro-4-lauroyl-diphenylmethane. Furthermore, advancements in catalytic chemistry could lead to novel, greener synthetic methods using different catalysts to improve yield and reduce waste. Research in this area would focus on optimizing reaction conditions, including solvent, temperature, and catalyst choice, to develop a scalable and economically viable synthesis.

Another potential route could involve the free-radical alkylation of 3,6-dichloropyridazine, which has been shown to yield 4-substituted derivatives. While not a direct synthesis of the target compound, this highlights the potential for functionalizing chlorinated aromatic systems. The development of a robust synthetic protocol is the gateway to accessing sufficient quantities of this compound for further derivatization and application studies.

Computational Chemistry and Molecular Modeling Studies of Derivatives

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules before their synthesis, saving significant time and resources. For derivatives of this compound, molecular modeling would be instrumental in guiding the design of new functional materials.

The structure of this compound, featuring a rigid aromatic core and a long, flexible lauroyl chain, suggests a predisposition for forming ordered structures through self-assembly. Computational modeling can predict these behaviors.

Intermolecular Interactions: The primary forces governing self-assembly would be van der Waals interactions from the long alkyl chains and potential π-π stacking from the dichlorinated benzene (B151609) rings. Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying these intermolecular interactions within a crystal lattice. researchgate.net

Supramolecular Architecture: By modeling how individual molecules interact, researchers can predict the formation of larger supramolecular structures, such as layers, columns, or other aggregates. The presence of functional groups like carbonyls plays a significant role in directing these assemblies through hydrogen bonds and other non-covalent interactions. researchgate.net Understanding these interactions is crucial for crystal engineering and designing materials with specific packing arrangements.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard computational methods for investigating the electronic characteristics of organic molecules. mdpi.comresearchgate.net These calculations can predict key parameters relevant to optoelectronic applications.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and electronic excitation energy. researchgate.netmdpi.com For derivatives of this compound, substituents on the aromatic ring would be expected to modulate these energy levels.

Spectroscopic Properties: TD-DFT calculations can predict the UV-visible absorption spectra of these molecules, which is essential for applications in dyes, organic light-emitting diodes (OLEDs), and other optical materials. bohrium.com The calculated absorption spectra for benzophenone (B1666685), for example, show good agreement with experimental results. researchgate.net

The table below presents hypothetical data for this compound and a theoretical derivative, illustrating the type of information that can be generated through computational studies.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Predicted λmax (nm)
This compound-H-6.8-1.94.9285
Theoretical Derivative-NH2 (at position 5)-5.9-1.74.2340

Expansion of Application Domains for Lauroyl-Substituted Phthalocyanines

A significant future application for this compound is as a precursor for the synthesis of lauroyl-substituted phthalocyanines (Pcs). Phthalocyanines are robust macrocyclic compounds with a wide range of applications stemming from their intense color and unique electronic properties. up.ac.za The lauroyl substituent would enhance the solubility of the resulting phthalocyanine (B1677752) in organic solvents, which is a crucial property for processing and device fabrication. researchgate.netmarmara.edu.tr

The proposed synthetic route involves converting the dichloro groups of the parent molecule into dinitriles (a phthalonitrile (B49051) intermediate), followed by a metal-templated cyclotetramerization to form the phthalocyanine macrocycle.

The incorporation of lauroyl-substituted phthalocyanines into advanced materials is a promising research avenue.

Organic Electronics: The improved solubility allows for the deposition of thin films of these phthalocyanines for use in organic field-effect transistors (OFETs) and organic solar cells. beilstein-journals.orgmdpi.com The substituents can be used to fine-tune the electronic properties of the phthalocyanine core.

Liquid Crystals: Long alkyl chains like the lauroyl group can induce liquid crystalline behavior, allowing for the self-assembly of phthalocyanine molecules into ordered columnar structures. These materials are of interest for their charge-transport properties.

Functional Polymers: Lauroyl-substituted phthalocyanines can be incorporated into polymer backbones or used as functional additives to create materials with enhanced thermal stability, conductivity, or optical properties. jchemrev.com Bio-based phthalonitrile resins are emerging as sustainable alternatives for high-tech industries like aerospace. uni-jena.de

The unique electronic structure and versatile coordination chemistry of metallophthalocyanines make them ideal candidates for sensing and catalysis.

Chemical Sensors: Phthalocyanine-based sensors can detect various gases and volatile organic compounds. mdpi.commdpi.com The lauroyl groups can modify the surface properties of the sensing layer, potentially enhancing its sensitivity and selectivity towards specific analytes. For instance, fluorinated substituents on phthalocyanines have been shown to increase the sensor response to reducing gases like ammonia. mdpi.com Similarly, phthalocyanine derivatives are effective sensitive coatings for detecting organophosphates. researchgate.net

Catalysis: Metallophthalocyanines are effective catalysts for a variety of reactions, including oxidation and reduction processes. The lauroyl substituents can improve the catalyst's solubility in the reaction medium, facilitating homogeneous catalysis. umich.eduresearchgate.net In heterogeneous catalysis, these groups can help anchor the catalyst to a support or influence the interaction with substrates. Phthalocyanine-virus nanofibers have been developed as heterogeneous catalysts for photooxidation processes. phthalocyanines.com

The table below summarizes the potential applications for these advanced materials.

Application AreaMaterial TypeFunction of Lauroyl GroupPotential Use
Advanced MaterialsThin FilmsIncreases solubility for solution processingOrganic Solar Cells, OFETs
Liquid CrystalsPromotes self-assembly into ordered phasesCharge-transporting materials
SensingSensor CoatingsModifies surface affinity and selectivityGas sensors for environmental monitoring
CatalysisHomogeneous CatalystsEnhances solubility in reaction mediaSelective oxidation reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,2-Dichloro-4-Lauroylbenzene, and how are reaction conditions optimized?

  • Category : Synthesis and Optimization
  • Answer : The compound can be synthesized via Friedel-Crafts acylation using lauroyl chloride and 1,2-dichlorobenzene. Key reagents include Lewis acids (e.g., AlCl₃) as catalysts. Optimization involves controlling temperature (typically 40–60°C), solvent selection (e.g., dichloromethane for polarity), and stoichiometric ratios to minimize side products like over-chlorinated derivatives. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Category : Safety and Handling
  • Answer : Use closed-system reactors and local exhaust ventilation to prevent inhalation of volatile intermediates. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis. Emergency showers and eyewash stations must be accessible .

Q. Which analytical methods are validated for purity assessment of this compound?

  • Category : Analytical Chemistry
  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns. Cross-validate with nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve structural ambiguities, particularly for distinguishing positional isomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Category : Computational Chemistry
  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, the lauroyl group’s electron-withdrawing effect directs electrophiles to the less sterically hindered chlorine-substituted positions. Solvent effects (via PCM models) and transition-state analysis refine reaction pathway predictions .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

  • Category : Data Analysis
  • Answer : Contradictions in NMR or IR spectra often arise from impurities or solvent interactions. Triangulate data using multiple techniques:

  • Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
  • Perform X-ray crystallography to resolve structural ambiguities.
  • Use deuterated solvents to eliminate interference in ¹H NMR .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Category : Process Chemistry
  • Answer : Byproducts like polychlorinated derivatives form due to excessive halogenation. Mitigation strategies include:

  • Stepwise addition : Introduce lauroyl chloride gradually to control acylation.
  • Temperature modulation : Maintain <60°C to suppress side reactions.
  • Catalyst recycling : Recover AlCl₃ via aqueous washes to reduce waste and cost .

Q. What ethical considerations apply to publishing conflicting toxicity data for this compound?

  • Category : Research Ethics
  • Answer : Disclose all raw data and experimental conditions (e.g., solvent purity, cell lines used in toxicity assays). Use peer-reviewed platforms like NIST or PubChem for data validation. Address contradictions transparently in the discussion section, citing potential variables (e.g., assay sensitivity) and proposing follow-up studies .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters .
  • Data Integrity : Archive spectra and chromatograms in open-access repositories (e.g., Zenodo) for reproducibility .
  • Safety Compliance : Regularly audit lab PPE and ventilation systems per OSHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.